Enzyme Inhibition Potency: 4-Nitro-N-ethylphthalimide Shows ~4.5-Fold Weaker ASADH Inhibition Relative to N-Methyl Analog
In a direct head-to-head comparison using the identical biochemical assay, 4-nitro-N-ethylphthalimide inhibited aspartate-semialdehyde dehydrogenase (EC 1.2.1.11) from Streptococcus pneumoniae with a Ki exceeding 4 mM, whereas 4-nitro-N-methylphthalimide exhibited a Ki of 0.89 mM [1]. The reference inhibitor 4-nitro-N,N-dimethylbenzimidazolinone, which lacks the phthalimide core, displayed the highest potency with a Ki of 0.086 mM. The approximately 4.5-fold difference between the ethyl and methyl N-substituted phthalimide derivatives demonstrates that the N-alkyl chain length directly modulates target engagement, providing a tunable parameter for hit-to-lead optimization where attenuated target inhibition is desired [1].
| Evidence Dimension | Inhibitory constant (Ki) against ASADH (EC 1.2.1.11) |
|---|---|
| Target Compound Data | Ki > 4 mM |
| Comparator Or Baseline | 4-Nitro-N-methylphthalimide: Ki = 0.89 mM; 4-Nitro-N,N-dimethylbenzimidazolinone: Ki = 0.086 mM |
| Quantified Difference | 4-Nitro-N-ethylphthalimide is > 4.5-fold less potent than the N-methyl analog; > 46-fold less potent than the dimethylbenzimidazolinone control |
| Conditions | 120 mM CHES buffer (pH 8.6), 200 mM KCl, 22 °C; enzyme source: Streptococcus pneumoniae (Reference 724553) |
Why This Matters
For research programs targeting ASADH, the N-ethyl derivative serves as a low-affinity control compound that minimizes off-target effects in cellular assays, whereas the N-methyl analog provides higher target engagement for proof-of-concept studies.
- [1] BRENDA Enzyme Database. Ki Value search results for EC 1.2.1.11. 4-Nitro-N-ethylphthalimide: Ki > 4 mM; 4-Nitro-N-methylphthalimide: Ki = 0.89 mM; 4-Nitro-N,N-dimethylbenzimidazolinone: Ki = 0.086 mM. Organism: Streptococcus pneumoniae. Reference 724553. View Source
